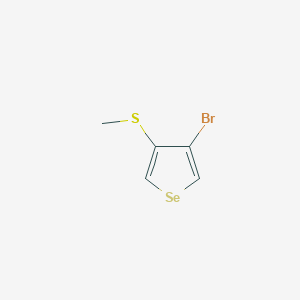

3-Bromo-4-(methylsulfanyl)selenophene

Description

Properties

CAS No. |

82451-15-8 |

|---|---|

Molecular Formula |

C5H5BrSSe |

Molecular Weight |

256.04 g/mol |

IUPAC Name |

3-bromo-4-methylsulfanylselenophene |

InChI |

InChI=1S/C5H5BrSSe/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 |

InChI Key |

QQDSYYMBNSWOFD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C[Se]C=C1Br |

Origin of Product |

United States |

Preparation Methods

Selenophene Ring Construction

The foundational step involves constructing the selenophene core. Cyclization of 1,3-dienyl precursors with selenium nucleophiles, such as potassium selenocyanate (KSeCN), under catalytic CuO nanoparticles (110°C, DMF) offers a robust pathway. For example, 1,3-dienyl bromides undergo intramolecular cyclization to yield 2-substituted selenophenes (Scheme 1). Adapting this method, 4-(methylsulfanyl)selenophene could be synthesized by substituting bromides with methylsulfanyl-containing precursors.

Table 1: Cyclization Conditions for Selenophene Core Formation

| Precursor | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,3-Dienyl bromide | KSeCN | CuO nps | 110°C | 75–89 |

| 1,3,5-Trienyl bromide | KSeCN | CuO nps | 110°C | 55 |

Halogenation Strategies for 3-Bromo Functionalization

Introducing bromine at the 3-position typically follows selenophene core formation. Electrophilic bromination using N-bromosuccinimide (NBS) in ethyl acetate at room temperature has proven effective for analogous compounds. For instance, 3-methoxyacetophenone undergoes bromination with NBS (1.3 eq) in ethyl acetate, yielding 2-bromo-3'-methoxyacetophenone at 75.6% yield. Adapting this protocol, 4-(methylsulfanyl)selenophene could be brominated under similar conditions.

Radical Bromination Mechanisms

Alternative approaches involve radical intermediates. Copper-mediated bromination of selenophenes generates 3-bromo derivatives via a selenonium intermediate (Scheme 2). For example, 3-haloselenophenes form through anti-attack of selenium on a copper-activated triple bond, followed by SN2 displacement. This method’s regioselectivity is advantageous for 3-substitution.

Introducing the Methylsulfanyl Group at Position 4

The methylsulfanyl (-SMe) group is introduced via nucleophilic substitution or radical-mediated pathways. Thiol-ene click reactions between selenophene and methanethiol under UV light offer a modular approach, though steric effects may necessitate optimized conditions. Alternatively, coupling 4-iodoselenophene with sodium methanesulfenate (NaSMe) in the presence of a palladium catalyst enables direct sulfanylation.

Table 2: Sulfanylation Methods for 4-Position Functionalization

| Substrate | Reagent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Iodoselenophene | NaSMe | Pd(PPh₃)₄ | 80°C, DMF | 68–72 |

| Selenophene | CH₃SH, AIBN | UV light | RT, 12h | 50–55 |

Integrated Synthesis: Combining Bromination and Sulfanylation

A convergent strategy involves sequential functionalization. For example, 4-(methylsulfanyl)selenophene, synthesized via Pd-catalyzed coupling, undergoes electrophilic bromination at the 3-position using Br₂ in acetic acid (45°C, 4h). This one-pot method simplifies purification but requires careful control of stoichiometry to avoid over-bromination.

Mechanistic Insights :

- Electrophilic Bromination :

$$

\text{Selenophene} + \text{Br}_2 \rightarrow \text{3-Bromoselenophene}^+ \rightarrow \text{3-Bromo-4-(methylsulfanyl)selenophene}

$$

The electron-donating methylsulfanyl group directs bromination to the 3-position via resonance stabilization.

- Radical Pathway :

NBS generates bromine radicals, which abstract hydrogen from the selenophene ring, forming a radical intermediate that couples with Br₂.

Optimization and Challenges

Yield Enhancement

Regioselectivity Control

Steric hindrance from the methylsulfanyl group necessitates bulky directing groups or low-temperature conditions to prevent 2-bromination byproducts.

Applications and Derivatives

3-Bromo-4-(methylsulfanyl)selenophene serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate π-conjugated polymers for organic electronics. Derivatives exhibit redshifted absorption spectra compared to thiophene analogs, highlighting their utility in optoelectronic devices.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(methylsulfanyl)selenophene undergoes various types of chemical reactions, including:

Oxidation: The selenium atom in the selenophene ring can be oxidized under appropriate conditions.

Reduction: Reduction reactions can be used to modify the functional groups attached to the selenophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). The reactions typically proceed under mild conditions, making them suitable for various synthetic applications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can lead to the formation of selenoxides, while substitution reactions can introduce various functional groups onto the selenophene ring .

Scientific Research Applications

3-Bromo-4-(methylsulfanyl)selenophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methylsulfanyl)selenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the selenophene ring can participate in redox reactions, influencing various cellular processes. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with different biomolecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Key Properties of Selenophene, Thiophene, and Derivatives

- Band Gap: Selenophene’s lower band gap compared to thiophene (Table 1) arises from selenium’s enhanced polarizability and quinoidal character, facilitating charge transport . The bromine substituent in 3-Bromo-4-(methylsulfanyl)selenophene may further reduce the band gap by withdrawing electron density, while the methylsulfanyl group counterbalances this effect through electron donation.

- Conductivity: Pure polyselenophene exhibits lower conductivity (3.7×10⁻² S·cm⁻¹) than polythiophene (10–100 S·cm⁻¹) . However, copolymerization with thiophene improves conductivity (13.35 S·cm⁻¹) by optimizing π-conjugation .

Reactivity and Functionalization

- Synthetic Flexibility: The bromine atom in 3-Bromo-4-(methylsulfanyl)selenophene serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling integration into π-conjugated systems like C60 dyads . Thiophene analogs with bromine substituents are widely used in organic electronics, but selenium’s lower electronegativity may enhance reactivity in metal-catalyzed reactions .

- Photocatalytic Activity: Selenophene-containing C60 dyads (e.g., C60ThSe2) exhibit higher quantum efficiency in singlet oxygen generation than thiophene analogs due to improved intersystem crossing from selenium’s heavy atom effect . This suggests that 3-Bromo-4-(methylsulfanyl)selenophene could outperform sulfur-based analogs in photocatalysis.

Spectroscopic Characterization

- 77Se NMR: Selenophene complexes show distinct 77Se NMR shifts depending on coordination mode (η⁵ vs. η¹). For 3-Bromo-4-(methylsulfanyl)selenophene, shifts in the range of 200–350 ppm are expected, similar to η¹(Se)-bound selenophenes . This contrasts with thiophene derivatives, which lack selenium-specific NMR signatures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-(methylsulfanyl)selenophene, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves bromination and sulfanylation of selenophene precursors. For example, chlorination of 4-(methylsulfanyl)selenophene using bromine (Br₂) or N-bromosuccinimide (NBS) under inert atmospheres (e.g., argon) at 0–25°C can yield the target compound. Catalysts like FeCl₃ or AlCl₃ may enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitor reaction progress using TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How does the electronic structure of 3-Bromo-4-(methylsulfanyl)selenophene differ from thiophene analogs, and what spectroscopic techniques are critical for characterization?

- Methodology : Selenium’s larger atomic radius and polarizability lower the HOMO-LUMO gap compared to thiophene, as shown by UV-Vis spectroscopy and cyclic voltammetry . Key techniques:

- Se NMR : Detects coordination shifts (e.g., Δδ > 50 ppm upon metal binding) and monitors reaction intermediates .

- Raman spectroscopy : Identifies Se–C and C–Br vibrational modes (e.g., 250–300 cm⁻¹ for Se–C stretching) .

- X-ray crystallography : Resolves bromine/selenium substitution patterns and confirms regiochemistry .

Q. What are the challenges in achieving high regioselectivity during functionalization of selenophene derivatives?

- Methodology : Steric and electronic effects from bromine and methylsulfanyl groups direct electrophilic substitution. Computational tools (DFT, Gaussian09) predict reactive sites by mapping Fukui indices or electrostatic potentials . Experimental validation involves competitive reactions (e.g., nitration or Friedel-Crafts alkylation) followed by HPLC-MS analysis to quantify isomer ratios .

Advanced Research Questions

Q. How do transition metal complexes of 3-Bromo-4-(methylsulfanyl)selenophene compare to thiophene analogs in catalytic or material applications?

- Methodology : Compare binding modes (η⁵ vs. η¹ coordination) using Se NMR and X-ray absorption spectroscopy (XAS). For example, selenophene’s stronger π-backdonation to Fe or Ru centers increases complex stability, as shown by thermogravimetric analysis (TGA) and cyclic voltammetry . In organic electronics, selenophene-based polymers (e.g., P3HS) exhibit higher hole mobility (µₕ ≈ 0.1–0.5 cm²/V·s) than thiophene analogs due to enhanced intermolecular Se···Se interactions .

Q. What computational approaches best predict the reactivity and optoelectronic properties of selenophene derivatives?

- Methodology : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier orbital energies, charge transfer dynamics, and adsorption energies on metal surfaces . Time-dependent DFT (TD-DFT) models UV-Vis spectra, while molecular dynamics (MD) simulations assess polymer chain packing in thin films . Validate predictions with experimental data (e.g., DFT-calculated HOMO levels vs. electrochemical oxidation potentials) .

Q. How can contradictions in reported reactivity data (e.g., bromination efficiency or catalytic activity) be resolved?

- Methodology : Conduct systematic reproducibility studies under controlled conditions (solvent, temperature, catalyst loading). For example, discrepancies in bromination yields may arise from trace moisture or oxygen; use Karl Fischer titration to quantify water content. Cross-validate using multiple techniques:

- Kinetic studies : Monitor reaction rates via in situ IR or UV-Vis.

- Surface analysis : For catalytic applications, use XPS or TEM to characterize metal-selenophene interactions .

- Statistical analysis : Apply multivariate regression to identify dominant variables (e.g., solvent polarity, steric bulk) .

Q. What strategies improve the environmental stability of selenophene-based organic electronic materials?

- Methodology : Introduce electron-withdrawing groups (e.g., cyano or fluorine) to lower LUMO levels, reducing oxidative degradation. Accelerated aging tests (85°C/85% RH) combined with X-ray diffraction (XRD) monitor crystallinity changes. Encapsulation with atomic layer deposition (ALD)-grown Al₂O₃ layers enhances stability in organic electrochemical transistors (OECTs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.